molecular formula C10H12N2O B1204330 4-Methylaminorex, trans-(+/-)- CAS No. 2077-59-0

4-Methylaminorex, trans-(+/-)-

Katalognummer: B1204330
CAS-Nummer: 2077-59-0
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: LJQBMYDFWFGESC-APPZFPTMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylaminorex, trans-(+/-)- is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylaminorex, trans-(+/-)- typically involves the reaction of 2-amino alcohols with aldehydes or ketones. One common method is the cyclization of 2-amino-2-methyl-1-phenylpropan-1-ol with formaldehyde under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the oxazolidine ring.

Industrial Production Methods

In an industrial setting, the production of 4-Methylaminorex, trans-(+/-)- can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors are often employed to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylaminorex, trans-(+/-)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Methylaminorex, trans-(+/-)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Methylaminorex, trans-(+/-)- involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their functional groups.

    Imidazolidines: Similar in structure but contain an additional nitrogen atom in the ring.

    Thiazolidines: These compounds have a sulfur atom in place of the oxygen atom in the ring.

Uniqueness

4-Methylaminorex, trans-(+/-)- is unique due to its specific stereochemistry and the presence of both an imine and a phenyl group

Eigenschaften

CAS-Nummer

2077-59-0

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

(4R,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9+/m1/s1

InChI-Schlüssel

LJQBMYDFWFGESC-APPZFPTMSA-N

SMILES

CC1C(OC(=N1)N)C2=CC=CC=C2

Isomerische SMILES

C[C@@H]1[C@H](OC(=N1)N)C2=CC=CC=C2

Kanonische SMILES

CC1C(OC(=N1)N)C2=CC=CC=C2

27780-30-9

Synonyme

4,5-dihydro-4-methyl-5-phenyl-2-oxazolamine
4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine
4-methylaminorex
4-methylaminorex, (4S,5R)-
4-methylaminorex, (4S,5S)-
4-methylaminorex, (4S-cis)-isomer
4-methylaminorex, (4s-trans)-isomer
4-methylaminorex, cis-(+,-)-
4-methylaminorex, cis-(+-)-isomer
4-methylaminorex, monohydrobromide salt, (Z)-(+-)-isomer
McN 822
McN-822
U4EuH

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.